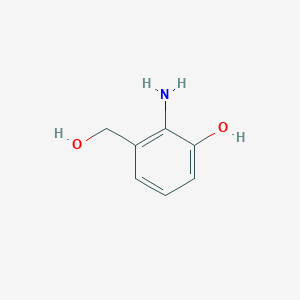

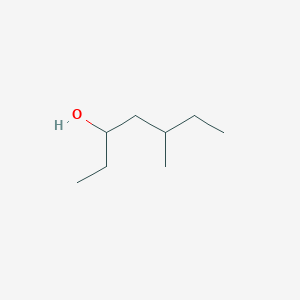

2-氨基-3-(羟甲基)苯酚

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

科学研究应用

盐酸纳尔扶芬有几个科学研究应用:

化学: 用作研究选择性 κ 鸦片受体激动剂的模型化合物。

生物学: 有助于了解 κ 鸦片受体在各种生理过程中的作用。

医学: 主要用于治疗血液透析患者的尿毒症瘙痒症.

工业: 用于制药行业开发抗瘙痒药物。

作用机制

盐酸纳尔扶芬通过选择性激活中枢神经系统的 κ 鸦片受体 (KOR) 来发挥作用 . 这种激活导致神经递质释放的调节,这有助于缓解瘙痒。 与其他 KOR 激动剂不同,纳尔扶芬不会产生幻觉作用,使其成为患者更安全的治疗选择 .

类似化合物:

纳洛酮: 纳尔扶芬的衍生鸦片拮抗剂.

丁丙诺啡: 另一种用于止痛的 κ 鸦片受体激动剂。

喷他佐辛: 一种用于疼痛管理的混合激动剂-拮抗剂鸦片类药物。

盐酸纳尔扶芬的独特性: 盐酸纳尔扶芬因其对 κ 鸦片受体的选择性和效力高而独一无二,这使其能够有效缓解瘙痒,而不会引起幻觉等明显副作用 . 这使其成为接受血液透析的慢性肾脏病患者的宝贵药物。

生化分析

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2-Amino-3-(hydroxymethyl)phenol can change over time due to its stability and degradation. This compound is relatively stable under standard laboratory conditions, but its activity may decrease over time due to degradation processes. Long-term studies have shown that phenolic compounds can have sustained effects on cellular function, including prolonged antioxidant activity and modulation of gene expression . These temporal effects are important to consider when designing experiments and interpreting results.

Dosage Effects in Animal Models

The effects of 2-Amino-3-(hydroxymethyl)phenol vary with different dosages in animal models. At low doses, this compound may exhibit beneficial effects, such as antioxidant activity and protection against oxidative stress. At high doses, it can have toxic or adverse effects, including enzyme inhibition and disruption of cellular processes . Threshold effects have been observed, where the compound’s activity changes significantly at specific dosage levels. These findings highlight the importance of careful dosage selection in experimental studies.

Metabolic Pathways

2-Amino-3-(hydroxymethyl)phenol is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism. Phenolic compounds are typically metabolized through phase I and phase II reactions, involving oxidation, reduction, and conjugation processes . Enzymes such as cytochrome P450 oxidases play a crucial role in the initial oxidation of phenolic compounds, followed by conjugation with glucuronic acid or sulfate by transferase enzymes. These metabolic pathways influence the compound’s bioavailability and activity within the body.

Transport and Distribution

The transport and distribution of 2-Amino-3-(hydroxymethyl)phenol within cells and tissues are mediated by specific transporters and binding proteins. This compound can be taken up by cells through active transport mechanisms, involving membrane-bound transporters . Once inside the cell, it may bind to intracellular proteins, affecting its localization and accumulation. The distribution of 2-Amino-3-(hydroxymethyl)phenol within tissues can vary depending on the presence of these transporters and binding proteins.

Subcellular Localization

The subcellular localization of 2-Amino-3-(hydroxymethyl)phenol is influenced by targeting signals and post-translational modifications. This compound can be directed to specific cellular compartments, such as the cytoplasm, nucleus, or mitochondria, based on its chemical properties and interactions with cellular machinery . The localization of 2-Amino-3-(hydroxymethyl)phenol can affect its activity and function, as different cellular compartments provide distinct microenvironments for biochemical reactions.

准备方法

化学反应分析

反应类型: 盐酸纳尔扶芬会发生多种化学反应,包括:

氧化: 涉及添加氧或去除氢。

还原: 涉及添加氢或去除氧。

取代: 涉及用另一个原子或原子团取代一个原子或原子团。

常用试剂和条件: 这些反应中使用的常见试剂包括高锰酸钾等氧化剂和氢化铝锂等还原剂。反应通常在受控条件下进行,例如特定温度和 pH 值。

形成的主要产物: 这些反应形成的主要产物包括各种中间体,这些中间体经过进一步加工,生成最终产物盐酸纳尔扶芬。

相似化合物的比较

Naltrexone: An opioid antagonist from which nalfurafine is derived.

Butorphanol: Another kappa opioid receptor agonist used for pain relief.

Pentazocine: A mixed agonist-antagonist opioid used for pain management.

Uniqueness of Nalfurafine Hydrochloride: Nalfurafine hydrochloride is unique due to its high selectivity and potency for kappa opioid receptors, which allows it to effectively alleviate pruritus without causing significant side effects like hallucinations . This makes it a valuable medication for patients with chronic kidney disease undergoing hemodialysis.

属性

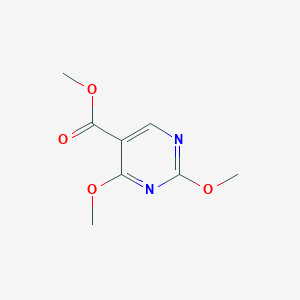

IUPAC Name |

2-amino-3-(hydroxymethyl)phenol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9NO2/c8-7-5(4-9)2-1-3-6(7)10/h1-3,9-10H,4,8H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DFWBMEJBHIZHNR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)O)N)CO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20618363 |

Source

|

| Record name | 2-Amino-3-(hydroxymethyl)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20618363 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

139.15 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18274-82-3 |

Source

|

| Record name | 2-Amino-3-hydroxybenzenemethanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=18274-82-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Amino-3-(hydroxymethyl)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20618363 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![7-methyl-5-phenyl-1,3,4,5-tetrahydro-2H-benzo[e][1,4]diazepin-2-one](/img/structure/B97952.png)